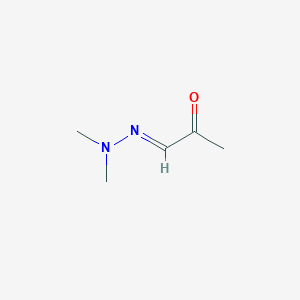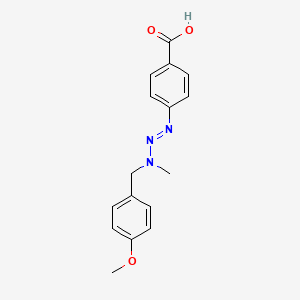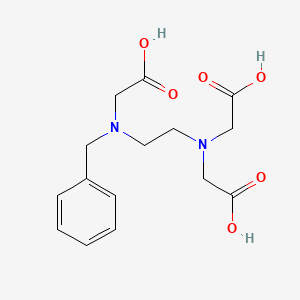
Bis(2,3-dibromopropyl) (2-bromoethyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,3-dibromopropyl) (2-bromoethyl)phosphonate: is a chemical compound with the molecular formula C6H11Br4O4P . This compound is known for its unique structure, which includes multiple bromine atoms and a phosphonate group. It is used in various scientific research applications due to its reactivity and potential biological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,3-dibromopropyl) (2-bromoethyl)phosphonate typically involves the reaction of 2,3-dibromopropanol with phosphorous oxychloride in the presence of a base . The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,3-dibromopropyl) (2-bromoethyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the oxidation state of the phosphorus atom.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphoramidates , while oxidation reactions can produce phosphonic acids .
Aplicaciones Científicas De Investigación
Bis(2,3-dibromopropyl) (2-bromoethyl)phosphonate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Studying its effects on biological systems, including its potential as an enzyme inhibitor.
Medicine: Investigating its potential therapeutic effects and toxicity.
Industry: Used in the production of flame retardants and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Bis(2,3-dibromopropyl) (2-bromoethyl)phosphonate involves its interaction with biological molecules. The compound can inhibit enzymes by binding to their active sites, affecting their activity. The bromine atoms and phosphonate group play crucial roles in these interactions, potentially leading to the inhibition of key metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- Tris(2,3-dibromopropyl) phosphate
- Diethyl 2-bromoethylphosphonate
- Bis(2,3-dibromopropyl) phosphate
Uniqueness
Bis(2,3-dibromopropyl) (2-bromoethyl)phosphonate is unique due to its specific combination of bromine atoms and a phosphonate group. This structure provides distinct reactivity and biological effects compared to other similar compounds .
Propiedades
Número CAS |
64433-33-6 |
|---|---|
Fórmula molecular |
C8H14Br5O3P |
Peso molecular |
588.69 g/mol |
Nombre IUPAC |
1,2-dibromo-3-[2-bromoethyl(2,3-dibromopropoxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C8H14Br5O3P/c9-1-2-17(14,15-5-7(12)3-10)16-6-8(13)4-11/h7-8H,1-6H2 |
Clave InChI |
KPLGKZQXIFXYBR-UHFFFAOYSA-N |
SMILES canónico |
C(CBr)P(=O)(OCC(CBr)Br)OCC(CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one](/img/structure/B14483110.png)

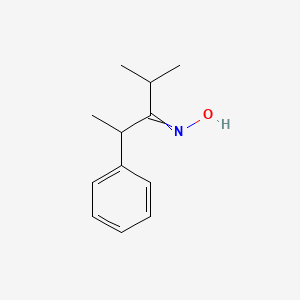

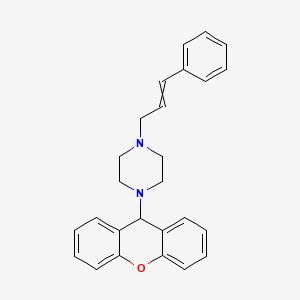
![6-{[2-(4-Bromophenyl)ethyl]amino}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14483133.png)

![Benzenamine, N-[(3-fluorophenyl)methylene]-4-methoxy-](/img/structure/B14483137.png)
![(4R,6S)-4,6-Diphenyl-4H,6H-thieno[3,4-c][1,2,5]oxadiazole](/img/structure/B14483139.png)
